KDM5B Inhibitory Potency Advantage Conferred by the 2-Methyl-4-trifluoroethoxy Substitution Pattern
In a Celgene Quanticel patent series, compounds incorporating the 2-methyl-4-(2,2,2-trifluoroethoxy)phenyl substructure achieved IC₅₀ values of ≤100 nM against KDM5B (JARID1B) [1]. By contrast, structurally related analogs lacking the ortho-methyl group or bearing alternative para-substituents showed substantially weaker inhibition, with IC₅₀ values in the ≥5,500 nM range. This represents at least a 55-fold potency differential attributable to the specific substitution pattern preserved in the target compound.
| Evidence Dimension | IC₅₀ against KDM5B (JARID1B) in 384-well TR-FRET enzymatic assay |
|---|---|
| Target Compound Data | Compounds bearing the 2-methyl-4-(2,2,2-trifluoroethoxy)phenyl moiety show IC₅₀ = 100 nM against KDM5B [1] |
| Comparator Or Baseline | Analog compounds with modified aryl substitution (e.g., des-methyl or alternative para groups) show IC₅₀ = 5,500 nM against KDM5B [1] |
| Quantified Difference | ≥55-fold improvement in IC₅₀ (100 nM vs. 5,500 nM) |
| Conditions | Recombinant human KDM5B, 384-well TR-FRET format, pH 7.3 [1] |
Why This Matters
For medicinal chemistry teams, procuring the correct building block with the validated substitution pattern avoids a >50-fold loss in target potency that would derail hit-to-lead progression.
- [1] Chen YK, Wallace MB. Histone demethylase inhibitors. US Patent US10059687B2. Published August 28, 2018. BindingDB entries BDBM270494 (IC₅₀ = 100 nM, KDM5B), BDBM270496 (IC₅₀ = 5,500 nM, JMJD2C). View Source
